

1-(6-Chloropyridin-2-yl)piperazine molecular structure and formula

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Compound of Interest

Compound Name: 1-(6-Chloropyridin-2-yl)piperazine

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An In-depth Technical Guide to **1-(6-Chloropyridin-2-yl)piperazine**: A Cornerstone Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." **1-(6-Chloropyridin-2-yl)piperazine** is a quintessential example of such a scaffold. This organic compound, featuring a piperazine ring linked to a chloropyridine moiety, represents a critical starting point and a versatile intermediate in the synthesis of a wide array of pharmacologically active agents.^{[1][2]} Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow for potent and selective interactions with diverse biological targets.

This technical guide offers a comprehensive exploration of **1-(6-Chloropyridin-2-yl)piperazine**, designed for researchers, scientists, and professionals in drug development. It delves into its fundamental molecular characteristics, established synthetic protocols, and its significant role as a foundational building block in the quest for novel therapeutics, particularly within the realm of neuropharmacology.^{[1][2]}

PART 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's molecular structure and properties is the bedrock of its application in rational drug design.

Molecular Structure and Formula

The structure of **1-(6-Chloropyridin-2-yl)piperazine** is an elegant fusion of two key heterocyclic systems:

- **Chloropyridine Moiety:** A six-membered aromatic ring containing one nitrogen atom, substituted with a chlorine atom at the 6-position. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom significantly influences the electronic distribution and reactivity of the aromatic system.
- **Piperazine Moiety:** A six-membered saturated ring containing two nitrogen atoms at opposite (1 and 4) positions.^{[3][4]} This ring typically adopts a stable chair conformation and possesses a secondary amine (NH) group, which serves as a crucial handle for further chemical modification and as a key interaction point with biological targets.

The linkage occurs at the C2 position of the pyridine ring, forming a stable C-N bond with one of the piperazine nitrogens.

- **Molecular Formula:** C₉H₁₂ClN₃^{[1][5]}
- **Molecular Weight:** 197.67 g/mol ^{[1][5]}
- **IUPAC Name:** **1-(6-chloropyridin-2-yl)piperazine**
- **Common Synonyms:** 1-(6-Chloro-2-pyridinyl)piperazine^[1]
- **CAS Number:** 87394-54-5^{[1][5]}

Physicochemical Data Summary

The physical properties of a compound are critical determinants of its handling, formulation, and pharmacokinetic behavior.

Property	Value	Source(s)
Appearance	Off-white to yellow powder	[1]
Melting Point	40-46 °C	[1][2]
Purity (Typical)	≥ 92% (HPLC)	[1][2]
Storage Conditions	Store at 0-8 °C, protected from light and moisture	[1][2]

PART 2: Synthesis and Structural Verification

The accessibility of **1-(6-Chloropyridin-2-yl)piperazine** through reliable synthetic methods is key to its widespread use. The most common approach is a direct nucleophilic aromatic substitution (S_NAr) reaction.

Synthetic Rationale and Protocol

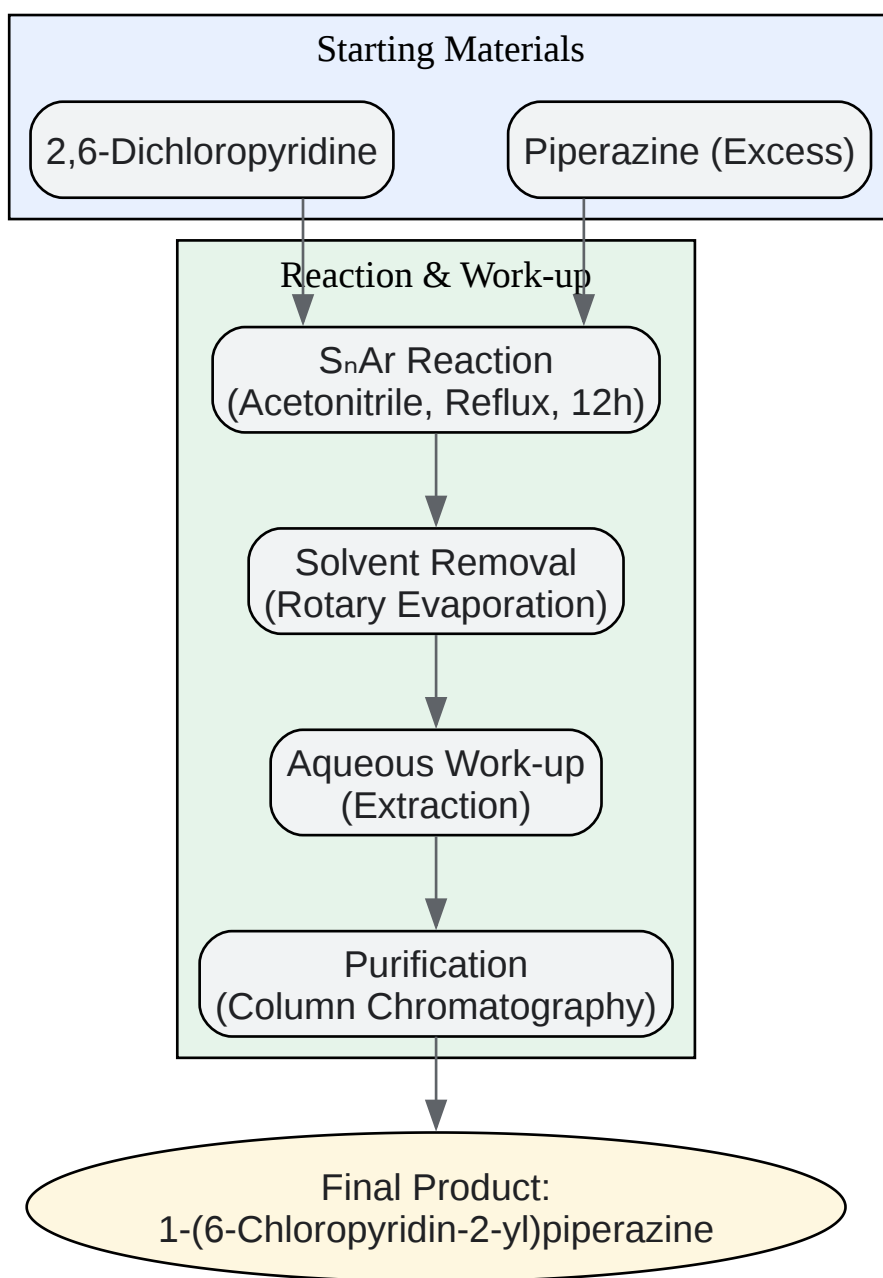
The synthesis leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two electron-withdrawing groups (the ring nitrogen and the chlorine atom). This makes the carbon atoms at positions 2 and 6 susceptible to attack by nucleophiles.

Causality of Experimental Design:

- Choice of Reactants: 2,6-Dichloropyridine serves as the electrophile. Piperazine, a symmetrical diamine, acts as the nucleophile.[3]
- Stoichiometry: An excess of piperazine is typically used. This is a critical choice for two reasons: firstly, it drives the reaction towards the desired monosubstituted product, minimizing the formation of the disubstituted byproduct. Secondly, the excess piperazine conveniently serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, obviating the need for an additional external base.
- Solvent and Temperature: A polar aprotic solvent like acetonitrile is often used to dissolve the reactants.[6] Heating under reflux provides the necessary activation energy for the S_NAr reaction to proceed at a practical rate.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in acetonitrile.
- **Addition of Nucleophile:** Add piperazine (≥ 2.5 eq) to the solution.
- **Reaction Conditions:** Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, allow the reaction mixture to cool to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
- **Extraction:** The resulting residue is redissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove piperazine hydrochloride and any remaining excess piperazine.
- **Purification:** The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield **1-(6-chloropyridin-2-yl)piperazine** as a pure solid.



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Caption: General workflow for the synthesis of **1-(6-chloropyridin-2-yl)piperazine**.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic methods:

- ¹H NMR: The spectrum will show characteristic signals for the three distinct protons on the pyridine ring and the two sets of methylene protons on the piperazine ring, along with a broad singlet for the N-H proton.
- Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks (approximately 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes, confirming the incorporation of chlorine.
- HPLC: High-Performance Liquid Chromatography is employed to determine the final purity of the compound, ensuring it meets the standards required for subsequent use in drug synthesis.[\[1\]](#)

PART 3: Central Role in Medicinal Chemistry and Drug Development

The **1-(6-chloropyridin-2-yl)piperazine** scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.[\[7\]](#) Its value lies in its ability to serve as a pre-validated fragment that can be strategically elaborated to achieve high affinity and selectivity for specific biological targets.

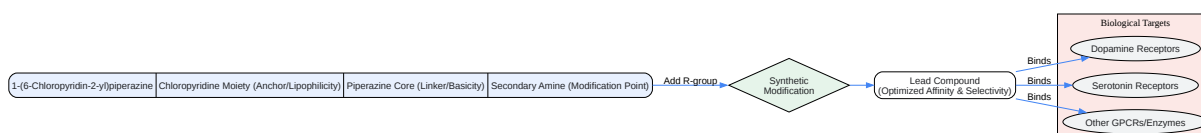
A Privileged Scaffold for CNS Targets

Many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics, contain a piperazine ring.[\[7\]](#) The basic nitrogen atom of the piperazine moiety is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The **1-(6-chloropyridin-2-yl)piperazine** unit provides an ideal starting point for creating libraries of compounds for screening.

Mechanism of Utility:

- Vectorial Synthesis: The secondary amine of the piperazine ring provides a reactive site for introducing a wide variety of substituents. This allows chemists to systematically explore the chemical space around the core scaffold to optimize binding to a receptor's active site.
- Receptor Interaction: The chloropyridine ring can engage in hydrophobic and π -stacking interactions within the receptor pocket, while the piperazine nitrogen often forms a key salt bridge with an acidic residue (e.g., aspartic acid) in the target protein.

- **Modulation of Properties:** The chlorine atom is not merely a placeholder; it influences the molecule's lipophilicity and electronic character, which can enhance membrane permeability and metabolic stability, and fine-tune binding affinity.



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Caption: Role of the scaffold in lead optimization for drug discovery.

Notable Examples in Drug Development

While **1-(6-chloropyridin-2-yl)piperazine** is an intermediate, its core structure is present in numerous investigational and approved drugs. For instance, the well-known nonbenzodiazepine hypnotic agent Zopiclone contains a related 5-chloropyridin-2-yl moiety linked to a more complex heterocyclic system that includes a piperazine carboxylate.[8] This illustrates how the chloropyridine fragment is recognized as a valuable component for CNS-active molecules. Furthermore, extensive research has been conducted on pyridinylpiperazine and pyridylpiperazine derivatives for their potential as urease inhibitors and multitarget agents for Parkinson's disease, highlighting the broad applicability of this structural class.[6][9]

Conclusion

1-(6-Chloropyridin-2-yl)piperazine is far more than a simple chemical reagent; it is a highly valuable and strategically important building block in modern medicinal chemistry. Its robust and accessible synthesis, combined with a molecular architecture primed for interaction with key biological targets, solidifies its status as a privileged scaffold. For scientists engaged in

drug discovery, a deep understanding of this compound's properties, synthesis, and derivatization potential is essential for the rational design and development of the next generation of therapeutics. Its continued use in creating diverse chemical libraries ensures that the **1-(6-chloropyridin-2-yl)piperazine** core will remain a fixture in the pursuit of novel medicines for years to come.

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